molecular formula C17H12O7 B1206726 2,3-Epoxyaflatoxin B1 CAS No. 42583-46-0

2,3-Epoxyaflatoxin B1

Cat. No. B1206726
CAS RN: 42583-46-0
M. Wt: 328.27 g/mol
InChI Key: KHBXRZGALJGBPA-IRWJRLHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2, 3-Epoxyaflatoxin b1, also known as aflatoxin B1 8, 9-epoxide or afb epoxide, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 2, 3-Epoxyaflatoxin b1 is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2, 3-epoxyaflatoxin B1 is primarily located in the cytoplasm.
Aflatoxin B1 exo-8,9-epoxide is an aflatoxin. It has a role as a human metabolite.

Scientific Research Applications

Genetic Susceptibility to Hepatocellular Carcinoma from Aflatoxin B1

Aflatoxin B1 (AFB1) is suspected to be a hepatocarcinogen in humans, possibly inducing p53 mutations at codon 249. The study found that genetic variation in AFB1 detoxification genes, specifically epoxide hydrolase (EPHX) and glutathione S-transferase M1 (GSTM1), correlates with susceptibility to the effects of AFB1, including serum AFB1-albumin adducts, hepatocellular carcinoma (HCC), and p53 codon 249 mutations. Particularly, individuals with mutant genotypes at these loci are at greater risk of developing AFB1 adducts, p53 mutations, and HCC when exposed to AFB1. The risk is synergistically increased with hepatitis B virus infection and susceptible genotype (McGlynn et al., 1995).

Interaction with Cellular Nucleic Acids and Liver Cancer Etiology

A study conducted in Murang'a district, Kenya, where food samples are known to be contaminated with AFB1, found a positive correlation between dietary intake of AFB1 and the incidence of liver cancer. The presence of a compound in human urine, whose fluorescence spectrum was identical to chemically synthesized 2,3-dihydro-2-(7'-guanyl)-3-hydroxyaflatoxin B1 (AFB-GuaI), indicates interaction between the carcinogenic form of AFB1 and cellular nucleic acids in vivo, supporting the hypothesis of AFB1's role in liver cancer etiology (Autrup et al., 1983).

properties

CAS RN

42583-46-0

Product Name

2,3-Epoxyaflatoxin B1

Molecular Formula

C17H12O7

Molecular Weight

328.27 g/mol

IUPAC Name

(3R,4R,6S,8S)-12-methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione

InChI

InChI=1S/C17H12O7/c1-20-7-4-8-11(12-14-17(23-14)24-16(12)21-8)13-10(7)5-2-3-6(18)9(5)15(19)22-13/h4,12,14,16-17H,2-3H2,1H3/t12-,14-,16+,17+/m1/s1

InChI Key

KHBXRZGALJGBPA-IRWJRLHMSA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@@H]6[C@@H](O6)O[C@@H]5OC4=C1

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1

Other CAS RN

42583-46-0

physical_description

Solid

synonyms

AFB epoxide
AFB1-2,3-oxide
aflatoxin B1-2,3-oxide
aflatoxin B1-8,9-epoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Epoxyaflatoxin B1
Reactant of Route 2
Reactant of Route 2
2,3-Epoxyaflatoxin B1
Reactant of Route 3
Reactant of Route 3
2,3-Epoxyaflatoxin B1
Reactant of Route 4
2,3-Epoxyaflatoxin B1
Reactant of Route 5
Reactant of Route 5
2,3-Epoxyaflatoxin B1
Reactant of Route 6
2,3-Epoxyaflatoxin B1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.